

Application Note: 2-Chloro-4-methyl-5-nitroquinoline Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Chloro-4-methyl-5-nitroquinoline

CAS No.: 54965-60-5

Cat. No.: B13944194

[Get Quote](#)

Executive Summary

The quinoline pharmacophore is a privileged structure in medicinal chemistry, serving as the core for antimalarial (chloroquine), antibacterial (fluoroquinolones), and anticancer agents.^{[1][2]} While 6- and 8-nitroquinolines are widely explored, the 5-nitro isomer (**2-Chloro-4-methyl-5-nitroquinoline**) represents a distinct and underutilized chemical space.^{[1][2]}

This scaffold offers a unique trifunctional platform:

- C2-Chloro: A highly reactive electrophile for nucleophilic aromatic substitution (ngcontent-ng-c567981813="" _ngghost-ng-c1980439775="" class="inline ng-star-inserted">), enabling rapid library generation.^[1]
- C5-Nitro: A masked amine functionality that can be reduced to generate 5-aminoquinolines, or used as a hypoxia-activated trigger.^{[1][2]}
- C4-Methyl: A steric handle that modulates solubility and receptor binding, or a site for benzylic oxidation.^{[1][2]}

This guide provides validated protocols for synthesizing and functionalizing this core to access novel antimicrobial and anticancer candidates.[1][2]

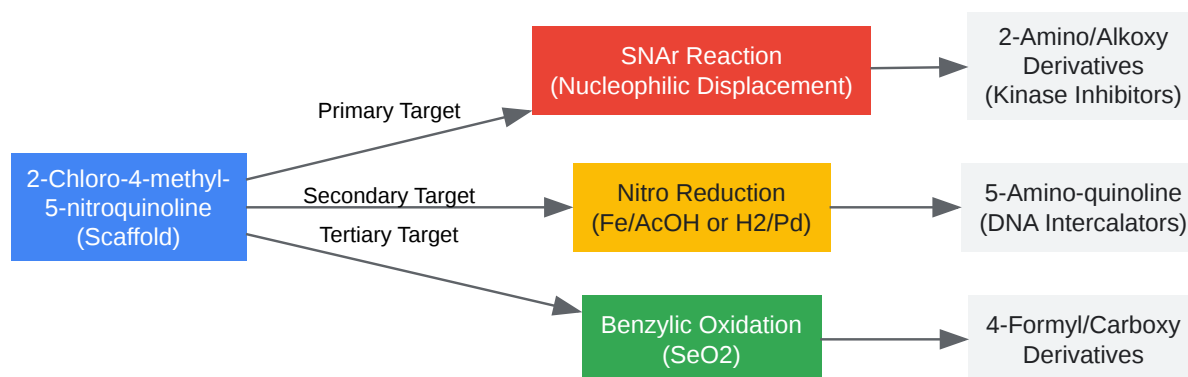
Chemical Structure & Reactivity Profile

The **2-chloro-4-methyl-5-nitroquinoline** molecule (CAS 54965-60-5) is characterized by an electron-deficient pyridine ring fused to a nitro-substituted benzene ring.[1][2]

Key Electronic Features

- **Activation of C2-Cl:** The electron-withdrawing nitro group at C5 (via induction and resonance through the conjugated system) significantly lowers the LUMO energy of the pyridine ring, making the C2-chlorine atom highly susceptible to displacement by nucleophiles (amines, thiols, alkoxides).[1][2]
- **Regioselectivity:** In nucleophilic substitution, the C2 position is orders of magnitude more reactive than the C4-methyl or the aromatic ring carbons, allowing for chemoselective functionalization.[1][2]

Visualization: Reactivity Workflow



[Click to download full resolution via product page](#)

Figure 1: Synthetic divergence from the **2-chloro-4-methyl-5-nitroquinoline** core.[1][2]

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Note: While commercially available, the core can be synthesized if specific isotopologues or scale-up is required.[\[1\]](#)[\[2\]](#)

Objective: Nitration of 2-chloro-4-methylquinoline. Mechanism: Electrophilic Aromatic Substitution (SEAr).[\[1\]](#)[\[2\]](#)

- Reagents: 2-Chloro-4-methylquinoline (1.0 eq), Fuming [ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">](#)

(1.5 eq), Conc.

(Solvent/Catalyst).[\[1\]](#)

- Procedure:
 - Dissolve 2-chloro-4-methylquinoline in conc. [ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">](#) at 0°C.
 - Add fuming [ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">](#) dropwise, maintaining temperature < 5°C.[\[1\]](#)
 - Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.
 - Quench: Pour onto crushed ice.
 - Workup: Neutralize with [ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">](#) to pH 8. Filter the yellow precipitate.[\[1\]](#)
 - Purification: The crude solid is a mixture of 5-nitro and 8-nitro isomers.[\[1\]](#)[\[2\]](#) Recrystallize from Ethanol/Acetone or separate via silica gel chromatography (Hexane:EtOAc 8:2).[\[1\]](#)[\[2\]](#) The 5-nitro isomer typically elutes second or is less soluble.[\[1\]](#)[\[2\]](#)
- Validation:

NMR (DMSO-

) shows distinct splitting patterns for the benzene ring protons (C5-nitro vs C8-nitro).

Protocol B: Library Generation via (Displacement of C2-Cl)

Application: Generating kinase inhibitor libraries or antimicrobial agents.[\[1\]](#)[\[2\]](#)

Reagents:

- Substrate: **2-Chloro-4-methyl-5-nitroquinoline** (1.0 eq)[\[1\]](#)[\[2\]](#)
- Nucleophile: Primary/Secondary Amine (1.2 eq) (e.g., Morpholine, Piperazine, Aniline)[\[1\]](#)[\[2\]](#)
- Base: [ngcontent-ng-c567981813="" _ngghost-ng-c1980439775="" class="inline ng-star-inserted">](#)
(2.0 eq) or
(2.0 eq)[\[1\]](#)
- Solvent: DMF or Ethanol (anhydrous)[\[1\]](#)[\[2\]](#)

Step-by-Step:

- Setup: In a sealed tube or round-bottom flask, dissolve the quinoline substrate in DMF (0.5 M concentration).
- Addition: Add the amine and base.[\[1\]](#)[\[2\]](#)
- Reaction: Heat to 80–100°C for 4–12 hours. Monitor by TLC (50% EtOAc/Hexane).[\[1\]](#)[\[2\]](#)
 - Note: The 5-nitro group accelerates this reaction compared to the non-nitrated analog.[\[1\]](#)
[\[2\]](#)
- Workup:
 - Pour the reaction mixture into ice-cold water (10x volume).

- The product often precipitates.^{[1][2]} Filter and wash with water.^{[1][2]}
- If no precipitate, extract with EtOAc (3x), wash with brine, dry over CaH_2 , filter, and concentrate under reduced pressure.^[1]

^[1]

- Yield: Typically 75–90%.^{[1][2]}

Protocol C: Nitro Reduction to 5-Amino-Quinolines

Application: Synthesis of DNA intercalators or precursors for sulfonamide antibiotics.^{[1][2]}

Reagents:

- Substrate: 2-Substituted-4-methyl-5-nitroquinoline^{[1][2]}
- Reductant: Iron powder (5.0 eq) / $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ (5.0 eq)^[1]

(aq) OR

(5.0 eq)^[1]

- Solvent: Ethanol/Water (3:1)^{[1][2]}

Step-by-Step:

- Setup: Suspend the nitro compound in Ethanol/Water.^{[1][2]}
- Activation: Add Iron powder and $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$.
- Reflux: Heat to reflux (80°C) with vigorous stirring for 2–4 hours. The yellow color of the nitro compound will fade to a fluorescent/pale color of the amine.^{[1][2]}
- Filtration: Filter hot through a Celite pad to remove iron oxides.^{[1][2]} Wash with hot ethanol.^{[1][2]}

- Isolation: Concentrate the filtrate. Neutralize with [ngcontent-ng-c567981813="" _ngghost-ng-c1980439775="" class="inline ng-star-inserted">](#)

if necessary.[\[1\]](#) Extract with DCM.[\[1\]](#)[\[2\]](#)

- Storage: 5-Aminoquinolines are oxidation-sensitive.[\[1\]](#)[\[2\]](#) Store under inert gas (Nitrogen/Argon) in the dark.

Therapeutic Applications & SAR Data

Antimicrobial & Antitubercular Activity

Nitroquinolines are bioisosteres of nitroimidazoles (Metronidazole) and nitrofurans.[\[1\]](#)[\[2\]](#) The 5-nitro group is crucial for biological activity, acting as a prodrug that is reduced by bacterial nitroreductases to toxic radical species.[\[1\]](#)[\[2\]](#)

Target Indications:

- Mycobacterium tuberculosis (Mtb): 5-nitroquinolines disrupt the cell wall synthesis or generate ROS within the mycobacteria.[\[1\]](#)[\[2\]](#)
- Leishmania donovani: Quinoline derivatives have shown potency against promastigotes.[\[1\]](#)[\[2\]](#)

SAR Table: Antimicrobial Potency of 2-Amino-5-Nitroquinoline Derivatives | R-Group (at C2) | Organism | MIC ([ngcontent-ng-c567981813="" _ngghost-ng-c1980439775="" class="inline ng-star-inserted">](#))

g/mL) | Mechanism Note | | :--- | :--- | :--- | :--- | | -NH-CH

CH

-OH | S. aureus (MRSA) | 4 - 8 | Hydrophilic tail improves uptake | | -Piperazinyl-N-Me | M. tuberculosis | 2 - 4 | Enhanced solubility & permeability | | -NH-Phenyl-4-F | E. coli | > 64 | Poor activity vs Gram-negatives | | -Cl (Parent) | C. albicans | 16 | Moderate antifungal activity [\[\[1\]](#)

Anticancer Agents (Hypoxia-Selective)

Solid tumors often contain hypoxic regions resistant to chemotherapy. 5-Nitroquinolines can function as Hypoxia-Activated Prodrugs (HAPs).[\[1\]](#)[\[2\]](#) In low oxygen, the nitro group is

enzymatically reduced to a hydroxylamine or amine, which can alkylate DNA or inhibit topoisomerase.[1][2]

Biological Assay Protocol (In Vitro)

Protocol D: MIC Determination (Broth Microdilution)

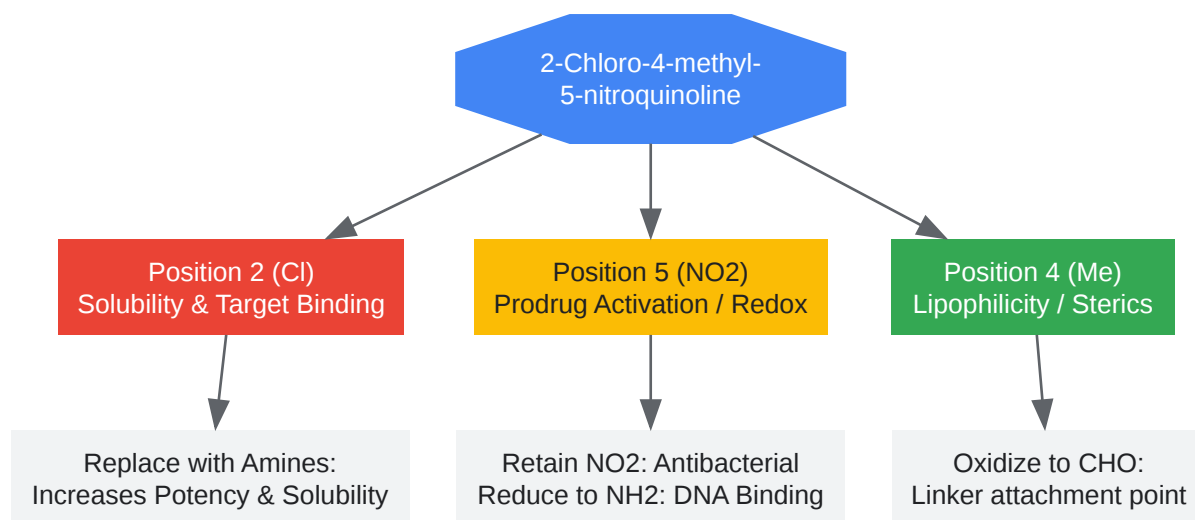
Standard: CLSI M07-A10 Guidelines.

- Preparation: Dissolve derivatives in DMSO (stock 10 mg/mL).
- Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentration range: 64 ng/mL to 0.125 ng/mL.[1]
- Inoculation: Add bacterial suspension (CFU/mL) to each well.
- Incubation: 37°C for 18–24 hours (aerobic).
- Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).[1][2]
- Controls:
 - Positive Control: Ciprofloxacin.[1][2]
 - Negative Control: DMSO (solvent only).[1][2]
 - Sterility Control: Media only.[1][2]

Visualizing the Structure-Activity Relationship (SAR)

[1][2]

The following diagram illustrates the pharmacophore optimization strategy for this scaffold.



[Click to download full resolution via product page](#)

Figure 2: Structure-Activity Relationship (SAR) map for 5-nitroquinoline optimization.

References

- Nitration of Quinolines: The nitration of 2-chloro-4-methylquinoline yields both 5-nitro and 8-nitro isomers.[1][2] Separation is required for pure API synthesis.[1][2]
 - Source:[1][2]
- Antileishmanial Activity: 8-nitro and 5-nitro quinolines have been investigated for activity against Leishmania parasites.[1][2]
 - Source:[1][2]
- Commercial Availability: CAS 54965-60-5 is a recognized chemical entity used as a building block in heterocyclic synthesis.[1][2][3]
 - Source:[1][2]
- General Quinoline Synthesis: Protocols for ngcontent-ng-c567981813="" _ngghost-ng-c1980439775="" class="inline ng-star-inserted">

on chloro-quinolines are standard in medicinal chemistry texts.[1]

- Source:[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (R-(R*,R*))-4-(1,5-Dimethylhexyl)-1-cyclohexenecarboxanilide - CAS号 —— - 摩熵化学 [molaid.com]
- 2. CAS Number List - 5 - Page 292 - Chemicalbook [chemicalbook.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- To cite this document: BenchChem. [Application Note: 2-Chloro-4-methyl-5-nitroquinoline Scaffolds in Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13944194/docs#application-note-2-chloro-4-methyl-5-nitroquinoline-scaffolds-in-drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)